N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride
Description
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and a cyclohexanamine moiety
Properties
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.ClH/c1-2-20(15-11-7-4-8-12-15)13-16-18-19-17(21-16)14-9-5-3-6-10-14;/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTJDQZNJHVHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of N,N’-diacylhydrazines.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl-substituted hydrazine reacts with an appropriate acyl chloride.
Attachment of the Cyclohexanamine Moiety: The final step involves the reaction of the oxadiazole derivative with N-ethylcyclohexanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free methods to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial and viral pathogens.
Materials Science: It is used in the development of new materials with unique photophysical properties, such as iridium complexes for optoelectronic applications.
Biological Research: The compound is investigated for its role in inhibiting specific enzymes and pathways, making it a candidate for cancer research.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with nucleic acids and proteins, leading to the inhibition of enzyme activity and disruption of cellular pathways . This compound has been shown to inhibit enzymes like thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and functional groups.
1,3,4-Oxadiazole Derivatives: Similar in structure but with different biological activities and applications.
Uniqueness
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a cyclohexanamine moiety makes it a versatile compound for various applications in medicinal chemistry and materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
